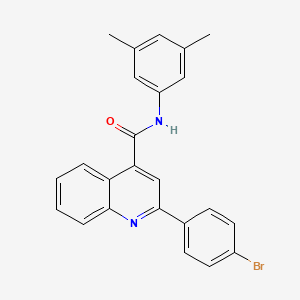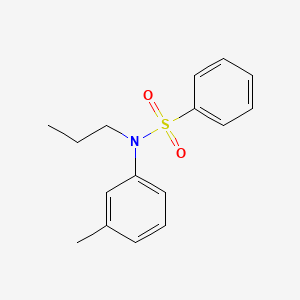![molecular formula C20H22N4O2 B4761480 N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4761480.png)
N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
描述
N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide, commonly known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the benzimidazole family. It was first synthesized in 2014 by Japanese researchers and has gained popularity in the research community due to its potent effects on the cannabinoid receptors.
作用机制
MMB acts on the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. MMB has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
MMB has been shown to have potent effects on the cannabinoid receptors, leading to a range of physiological and biochemical effects. These effects include increased heart rate, decreased body temperature, and altered perception of time. MMB has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using MMB in lab experiments is its potency and efficacy. It has been shown to have a high affinity for the cannabinoid receptors, making it a useful reference compound for other synthetic cannabinoids. However, one of the limitations of using MMB is its potential for abuse. Due to its psychoactive effects, it is important to handle MMB with caution and follow proper safety protocols when working with it.
未来方向
There are several future directions for the study of MMB and its effects on the cannabinoid receptors. One area of research is the development of new synthetic cannabinoids that have improved efficacy and fewer side effects. Another area of research is the study of the pharmacokinetics and metabolism of synthetic cannabinoids in the body, which could lead to the development of new treatments for pain and inflammation. Additionally, the potential for MMB as a tool for studying the cannabinoid receptors in the brain and their role in various physiological and pathological processes is an area of ongoing research.
Conclusion:
In conclusion, MMB is a synthetic cannabinoid that has gained popularity in the research community due to its potent effects on the cannabinoid receptors. It is primarily used as a reference compound for other synthetic cannabinoids and is used to study the pharmacokinetics and metabolism of these compounds in the body. MMB has potent effects on the cannabinoid receptors, leading to various physiological and biochemical effects. While there are limitations to using MMB in lab experiments, its potential as a tool for studying the cannabinoid receptors in the brain and its role in various physiological and pathological processes is an area of ongoing research.
科学研究应用
MMB is primarily used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It is often used as a reference compound for other synthetic cannabinoids and is used to determine the potency and efficacy of these compounds. MMB is also used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.
属性
IUPAC Name |
N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-18-8-7-16(21-20(25)15-5-3-2-4-6-15)13-17(18)22-19(23)14-24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQWAOAKJAAZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B4761404.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzaldehyde N-ethylthiosemicarbazone](/img/structure/B4761434.png)
![ethyl 4-{[(propylamino)carbonothioyl]amino}benzoate](/img/structure/B4761440.png)

![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4761457.png)

![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4761469.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761478.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761484.png)

![methyl 5-(aminocarbonyl)-2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4761496.png)